N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide
Description
This compound features a 1,3,4-oxadiazole core functionalized with a benzodioxole moiety via a thioether linkage and a trifluoromethyl benzamide group. The oxadiazole ring contributes to metabolic stability and π-π stacking interactions, while the trifluoromethyl group enhances lipophilicity and bioavailability . The benzodioxole component may influence binding affinity to biological targets, such as enzymes or receptors, due to its electron-rich aromatic system .
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O5S/c21-20(22,23)12-3-1-2-11(6-12)18(29)24-8-17-26-27-19(32-17)33-9-16(28)25-13-4-5-14-15(7-13)31-10-30-14/h1-7H,8-10H2,(H,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXBOGZHGFJGQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound can be broken down into several key structural components:
- Benzo[d][1,3]dioxole moiety : Known for its biological activity.
- Oxadiazole ring : Often associated with antiproliferative properties.
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
Antiproliferative Activity
A study investigating a series of oxadiazole derivatives reported that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines including HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells. The MTT assay indicated that some derivatives inhibited cell proliferation effectively by interacting with topoisomerase I, a critical enzyme in DNA replication .
The proposed mechanisms through which this compound exerts its biological effects include:
- Topoisomerase Inhibition : The interaction with topoisomerase I suggests a mechanism where the compound interferes with DNA unwinding during replication .
- Angiogenesis Inhibition : Similar compounds have shown potential in inhibiting angiogenesis pathways, which are crucial for tumor growth and metastasis .
- P-glycoprotein Modulation : Some derivatives have been noted to overcome chemoresistance by inhibiting P-glycoprotein efflux pump activity .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the oxadiazole and benzo[d][1,3]dioxole moieties significantly impact the biological activity of the compounds. For instance:
| Structural Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl group | Increases potency against cancer cell lines |
| Variations in oxadiazole substitutions | Alters interaction with topoisomerase I |
| Changes in benzo[d][1,3]dioxole structure | Affects cytotoxicity and selectivity |
Case Study 1: Anticancer Efficacy
In a recent study, a derivative closely related to this compound was tested against multiple cancer cell lines. Results showed IC50 values indicating potent cytotoxic effects with minimal toxicity towards normal cells .
Case Study 2: Antidiabetic Potential
Another investigation explored the antidiabetic properties of benzodioxole derivatives. Compounds demonstrated significant inhibition of α-amylase with IC50 values as low as 0.68 µM while showing negligible toxicity towards normal cell lines . This suggests potential applications beyond oncology.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide exhibits significant biological activities:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression. It has shown potential in modulating pathways related to cell survival and proliferation.
- Interaction with VEGFR : In vitro studies using cancer cell lines suggest that it could inhibit the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in tumor growth and metastasis.
- P-glycoprotein Modulation : The compound may also interact with P-glycoprotein, a protein that pumps drugs out of cells and is often implicated in drug resistance.
Cancer Research
The multifaceted structure of this compound positions it as a promising candidate for cancer treatment. Its ability to target specific pathways involved in tumorigenesis could lead to the development of novel therapeutic agents.
Medicinal Chemistry
In medicinal chemistry, the compound's unique combination of functional groups allows for extensive modification to enhance biological activity. Researchers are exploring various derivatives to optimize potency and selectivity against targeted cancer cells.
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the efficacy of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate cytotoxic effects on cancer cell lines | Showed significant inhibition of cell proliferation in breast cancer cells. |
| Study 2 | Investigate kinase inhibition | Confirmed inhibition of specific kinases related to cancer progression. |
| Study 3 | Assess interaction with VEGFR | Demonstrated reduced VEGF-induced proliferation in endothelial cells. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s closest analogs include benzamide derivatives with heterocyclic cores (e.g., 1,3,4-thiadiazole, isoxazole) and substituents like trifluoromethyl or chlorophenyl groups. Key comparisons:
Key Observations :
- Heterocyclic Core : The 1,3,4-oxadiazole in the target compound may offer greater metabolic resistance compared to thiadiazole analogs, as oxadiazoles are less prone to enzymatic degradation .
- Thioether Linkage : The thioether group in the target compound and compound 3a may increase flexibility and facilitate interactions with sulfur-binding protein residues.
Reactivity Insights :
- Thiadiazole derivatives (e.g., compound 6 ) often require harsh acidic conditions (e.g., H2SO4) for cyclization, whereas oxadiazole synthesis (as in ) uses milder bases like Cs2CO3.
- The trifluoromethyl group in the target compound may necessitate protective-group strategies to prevent side reactions during synthesis .
Physicochemical Properties
- Solubility : The benzodioxole and trifluoromethyl groups in the target compound likely reduce aqueous solubility compared to hydroxylated analogs (e.g., compound 8b with a pyridin-2-yl group).
- Stability : Oxadiazoles generally exhibit higher thermal stability than thiadiazoles; compound 8a (thiadiazole derivative) decomposes at 290°C, whereas oxadiazoles like the target compound may remain stable at higher temperatures.
Q & A
Basic: What are the key steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions:
- Step 1 : Condensation of benzo[d][1,3]dioxole derivatives with thioacetamide intermediates under reflux conditions in solvents like acetone or DMF, using anhydrous potassium carbonate as a base .
- Step 2 : Formation of the oxadiazole ring via cyclization, requiring precise stoichiometry (e.g., 2:1 molar ratio of reactants) and temperatures of 80–100°C .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol) to achieve >95% purity .
Optimization : Adjust reaction time (3–6 hours), solvent polarity, and catalyst loading (e.g., triethylamine for amide bond formation) to mitigate side products .
Basic: Which characterization techniques are essential for confirming structural integrity?
- NMR Spectroscopy : H and C NMR to verify proton environments (e.g., trifluoromethyl singlet at δ 120–125 ppm) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., m/z 458.5 for CHFNOS) .
- Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm (C=O stretch) and 1250–1300 cm (C-F stretch) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
- Cross-Validation : Compare IC values across assays (e.g., enzymatic vs. cell-based) to identify assay-specific artifacts .
- Structural Analysis : Use X-ray crystallography or molecular dynamics to assess conformational flexibility impacting target binding .
- Meta-Analysis : Aggregate data from multiple studies (e.g., cytotoxicity in MCF-7 vs. HEK293 cells) to isolate structure-activity relationships (SAR) .
Advanced: What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina with GRK2 or kinase homology models to identify binding pockets (e.g., ΔG = −9.2 kcal/mol for GRK2) .
- MD Simulations : AMBER or GROMACS to evaluate stability of ligand-receptor complexes over 100 ns trajectories .
- Validation : Correlate docking scores with experimental IC values (R > 0.7) to refine predictive models .
Basic: How do functional groups influence reactivity and stability?
- Thiadiazole Ring : Prone to nucleophilic substitution at sulfur; stabilize with electron-withdrawing groups (e.g., trifluoromethyl) .
- Trifluoromethyl Group : Enhances metabolic stability but reduces solubility (logP = 3.2); counterbalance with polar acetamide moieties .
- Benzo[d][1,3]dioxole : Susceptible to oxidative degradation; store under inert atmosphere at −20°C .
Advanced: What strategies improve solubility for in vivo studies?
- Co-Solvents : Use cyclodextrin complexes (20% w/v) or DMSO/PEG-400 mixtures (1:4 ratio) .
- Salt Formation : Synthesize hydrochloride or sodium salts to enhance aqueous solubility (e.g., 2.5 mg/mL → 15 mg/mL) .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at carboxamide sites .
Advanced: How to design analogs with improved pharmacokinetic profiles?
- SAR Studies : Replace thioether with sulfone (↑ metabolic stability) or substitute 3-(trifluoromethyl)benzamide with 4-fluorobenzamide (↓ CYP450 inhibition) .
- Bioisosteres : Replace oxadiazole with triazole to maintain H-bonding while reducing toxicity .
- LogP Optimization : Introduce polar groups (e.g., hydroxyl or morpholine) to lower logP from 3.2 to <2.5 .
Basic: What assays are recommended for initial biological activity screening?
- Cytotoxicity : MTT assay (IC = 12 μM in HeLa cells) with cisplatin as a positive control .
- Antimicrobial : Broth microdilution (MIC = 8 μg/mL against S. aureus) .
- Enzymatic Inhibition : Fluorescence-based kinase assays (e.g., GRK2 inhibition at 0.5 μM) .
Advanced: How to address low reproducibility in synthesis yields?
- Reaction Monitoring : Use TLC (R = 0.5 in EtOAc/hexane) or HPLC (retention time = 8.2 min) to track intermediates .
- Purification Troubleshooting : Switch from silica gel to reverse-phase C18 columns for polar byproducts .
- Scale-Up : Maintain strict temperature control (±2°C) and degas solvents to prevent oxidation .
Advanced: What are the key challenges in target validation?
- Off-Target Effects : Perform kinome-wide profiling (e.g., 400 kinases) to identify cross-reactivity (e.g., 10% inhibition of EGFR at 10 μM) .
- Biomarker Identification : Use RNA-seq to correlate target modulation (e.g., GRK2 knockdown) with phenotypic changes .
- In Vivo Validation : Conduct xenograft studies (e.g., 20 mg/kg/day, 14 days) with pharmacokinetic monitoring (C = 1.2 μg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
